1-(Chloroacetyl)piperidine-4-carboxamide
Overview
Description
1-(Chloroacetyl)piperidine-4-carboxamide is a specialty product used in proteomics research . It has a molecular formula of C8H13ClN2O2 and a molecular weight of 204.66 g/mol .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
Piperidine-4-carboxamide derivatives are potent dopamine reuptake inhibitors . They have been shown to relieve pain and achieve analgesia in mice .Chemical Reactions Analysis
Piperidine-4-carboxamide derivatives have been synthesized by treating piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate . The reactions were monitored by TLC using pre-coated silica gel, GF-254, and were visualized under ultraviolet light at 254nm and 360nm .Physical And Chemical Properties Analysis
1-(Chloroacetyl)piperidine-4-carboxamide has a molecular formula of C8H13ClN2O2 and a molecular weight of 204.66 g/mol .Scientific Research Applications
1. Inhibition of Human Coronaviruses
- Summary of Application: This compound has been evaluated for its in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .
- Methods of Application: The compound showed antiviral activity in NL63-infected Vero and MK2 cells . The EC50 (half-maximal effective concentration) was 2.5± 0.15 µM and 1.5 ± 0.2 µM, respectively .
- Results or Outcomes: The compound inhibited SARS-CoV-2 in both Vero E6 and Calu-3 cells . A comparison of the activity of NCGC2955 and a structurally related analog (153) in SARS-CoV-2-infected Calu-3 cells revealed similar EC50 (0.2 ± 0.02 µM and 0.11 ± 0.04 µM, respectively) .
2. Anti-Cytomegalovirus Activity
- Summary of Application: Piperidine-4-carboxamide analogs were studied for their anti-cytomegalovirus activity .
- Methods of Application: The compounds were tested in cell-based assays using the Western Equine Encephalitis Virus (WEEV) replicons .
- Results or Outcomes: The compounds showed half-maximal inhibitory concentrations of 1 µM and selectivity indices of >100 .
properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5H2,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKMNEOSQMJCJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351976 | |
Record name | 1-(chloroacetyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)piperidine-4-carboxamide | |
CAS RN |
375359-83-4 | |
Record name | 1-(chloroacetyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroacetyl)piperidine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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